(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone
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Overview
Description
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is a synthetic organic compound with the molecular formula C14H17BrN4O2 and a molecular weight of 353.22 g/mol. This compound features a unique structure that includes an imidazole ring, a piperazine ring, and a brominated furan ring, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazole ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.
Attachment of the piperazine ring: The imidazole derivative is then reacted with a piperazine compound under controlled conditions to form the intermediate.
Bromination of the furan ring: The furan ring is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Final coupling reaction: The brominated furan derivative is coupled with the imidazole-piperazine intermediate under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-chlorofuran-2-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-fluorofuran-2-yl)methanone: Similar structure but with a fluorine atom instead of bromine.
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-iodofuran-2-yl)methanone: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(5-bromofuran-2-yl)methanone lies in its brominated furan ring, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c15-13-2-1-12(21-13)14(20)19-9-7-17(8-10-19)5-6-18-4-3-16-11-18/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIAYFWVZVGOBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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